REACTION_CXSMILES
|
Cl[C:2]1[C:11]([N+:12]([O-])=O)=[CH:10][C:5]([C:6]([O:8][CH3:9])=[O:7])=[CH:4][C:3]=1[S:15]([CH3:18])(=[O:17])=[O:16].C(N(CC)CC)C>CO.O1CCCC1.[C].[Pd]>[NH2:12][C:11]1[CH:2]=[C:3]([S:15]([CH3:18])(=[O:17])=[O:16])[CH:4]=[C:5]([CH:10]=1)[C:6]([O:8][CH3:9])=[O:7] |f:4.5|
|
Name
|
methyl 4-chloro-3-methylsulfonyl-5-nitrobenzoate
|
Quantity
|
9.5 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=C(C(=O)OC)C=C1[N+](=O)[O-])S(=O)(=O)C
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
Palladium-carbon
|
Quantity
|
2.5 g
|
Type
|
catalyst
|
Smiles
|
[C].[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was subjected to catalytic reduction at ambient temperature under atmospheric pressure
|
Type
|
CUSTOM
|
Details
|
The catalyst was removed by filtration
|
Type
|
CUSTOM
|
Details
|
the filtrate was evaporated in vacuo
|
Type
|
ADDITION
|
Details
|
To the residue was added
|
Type
|
ADDITION
|
Details
|
a mixture of ethyl acetate and water
|
Type
|
WASH
|
Details
|
The separated organic layer was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was triturated with diisopropyl ether
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1C=C(C=C(C(=O)OC)C1)S(=O)(=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.85 g | |
YIELD: CALCULATEDPERCENTYIELD | 78.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |